4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2-fluoroaniline with 4,6-dichloro-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine include:
- 4,6-Dichloro-2-(2-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-(2-fluorophenyl)quinazoline
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the benzoxazole and aniline moieties. This structure imparts unique chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
637302-31-9 |
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Molecular Formula |
C13H7Cl2FN2O |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |
InChI Key |
GQYTUGSJXXRECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)F |
Origin of Product |
United States |
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